13,14-Dihydro-15-keto PGF2a
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Overview
Description
This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . It is a significant metabolite in various biological processes and has been studied for its role in different physiological and pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto PGF2a involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α. This reduction is catalyzed by the enzyme prostaglandin Δ13-reductase . The process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase, which oxidizes the 15-hydroxy group to a keto group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic pathways involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase are crucial for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydro-15-keto PGF2a undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the formation of the compound.
Major Products Formed: The major product formed from the reduction of 15-keto-prostaglandin F2α is this compound .
Scientific Research Applications
13,14-Dihydro-15-keto PGF2a has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a marker for the in vivo production of prostaglandin F2α . Its measurement in plasma can provide insights into the biosynthesis of prostaglandin F2α .
Biology: In biological research, this compound is studied for its role in various physiological processes, including the regulation of ovarian activity and luteolysis in domestic ruminants .
Medicine: In medicine, this compound is used as a biomarker for pregnancy diagnosis in certain species . It is also studied for its potential therapeutic applications in conditions related to prostaglandin metabolism .
Industry: In the industrial sector, this compound is used in the development of diagnostic kits and assays for measuring prostaglandin levels in biological samples .
Mechanism of Action
The mechanism of action of 13,14-Dihydro-15-keto PGF2a involves its formation through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by prostaglandin Δ13-reductase . This process is preceded by the oxidation of the 15-hydroxy group by 15-hydroxyprostaglandin dehydrogenase . The compound acts as a metabolite and plays a role in various physiological processes, including the regulation of ovarian activity and luteolysis .
Comparison with Similar Compounds
- Prostaglandin F2α
- 15-keto-prostaglandin F2α
- 8-iso-13,14-dihydro-15-keto-PGF2a
Comparison: 13,14-Dihydro-15-keto PGF2a is unique due to its specific formation pathway involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . Unlike its parent compound, prostaglandin F2α, this compound has a longer half-life in peripheral circulation, making it a more stable marker for prostaglandin metabolism .
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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